Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Comparison
4-Fluoro-2-(3-fluorophenyl)pyridine possesses a computed LogP of 3.0268 and a TPSA of 12.89 Ų [1]. In comparison, the mono-fluorinated analog 4-(3-Fluorophenyl)pyridine has a lower LogP of 2.8877 and the same TPSA of 12.89 Ų [2]. The increase in LogP for the di-fluorinated compound is a direct result of the additional fluorine atom, which enhances its lipophilicity and potential for improved membrane permeability in biological applications.
| Evidence Dimension | LogP / Lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.0268 |
| Comparator Or Baseline | 4-(3-Fluorophenyl)pyridine (LogP = 2.8877) |
| Quantified Difference | +0.1391 LogP units (higher lipophilicity) |
| Conditions | Computed property (XLogP3) |
Why This Matters
The 0.14 LogP unit increase signifies a measurable boost in lipophilicity, a critical factor for optimizing membrane permeability and oral bioavailability in drug discovery programs.
- [1] ChemSrc. 4-Fluoro-2-(3-fluorophenyl)pyridine. CAS: 1214392-13-8. View Source
- [2] ChemSrc. 4-(3-Fluorophenyl)pyridine. CAS: 39795-59-0. View Source
